Product packaging for Undecyl propylcarbamate(Cat. No.:CAS No. 92411-94-4)

Undecyl propylcarbamate

Cat. No.: B8615075
CAS No.: 92411-94-4
M. Wt: 257.41 g/mol
InChI Key: ZQADIOVRWCVCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Undecyl propylcarbamate is a synthetic carbamate ester of high interest in the development of advanced cosmetic and material science formulations. In photoprotection research, carbamate derivatives are investigated for their potential as liquid UV filters or stabilizers. Unlike some traditional chemical filters, carbamates may offer a favorable toxicological profile and enhanced stability, helping to mitigate UV-induced reactive oxygen species (ROS) generation and material degradation . Its mechanism of action is hypothesized to involve the absorption of ultraviolet radiation, which is then dissipated as harmless thermal energy, thereby protecting the underlying substrate from photodamage. The molecular structure, featuring a long undecyl alkyl chain, is engineered to improve lipid compatibility and reduce skin penetration, making it a candidate for studies on sunscreen performance and formulation stability . Furthermore, this compound holds significant value in polymer and adhesive science, where it may function as a light stabilizer to prevent embrittlement, discoloration, and loss of physical properties in materials exposed to outdoor environments . Researchers can utilize this high-purity reagent to explore these mechanisms and develop new products with improved safety and efficacy profiles. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal cosmetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H31NO2 B8615075 Undecyl propylcarbamate CAS No. 92411-94-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92411-94-4

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

undecyl N-propylcarbamate

InChI

InChI=1S/C15H31NO2/c1-3-5-6-7-8-9-10-11-12-14-18-15(17)16-13-4-2/h3-14H2,1-2H3,(H,16,17)

InChI Key

ZQADIOVRWCVCHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)NCCC

Origin of Product

United States

Synthetic Methodologies for the Formation of Undecyl Propylcarbamate and Analogous Carbamate Structures

Direct Routes from Amines, Carbon Dioxide, and Alkyl Halides

The direct carboxylation of amines with CO2 is an attractive green chemistry approach. This method leverages carbon dioxide as an inexpensive, non-toxic, and renewable carbonyl source. The in situ generated carbamate (B1207046) intermediate is then alkylated to yield the final product.

A highly efficient method for synthesizing N-alkyl carbamates involves the one-pot, three-component coupling of an amine, carbon dioxide, and an alkyl halide. For the synthesis of undecyl propylcarbamate, this would involve the reaction of propylamine (B44156), CO2, and an undecyl halide. The reaction is typically facilitated by a base and a catalyst. Cesium carbonate (Cs2CO3) has been shown to be a particularly effective base, while a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) can accelerate the reaction. This protocol operates under mild conditions, often at room temperature, and successfully avoids common side reactions such as the N-alkylation of the starting amine or overalkylation of the carbamate product. The versatility of this method allows for the synthesis of a wide array of carbamates from various aliphatic and aromatic amines.

Table 1: Examples of Three-Component Carbamate Synthesis

Amine Alkyl Halide Base/Catalyst Conditions Yield Reference
Cyclohexylamine Benzyl (B1604629) Bromide Cs2CO3 / TBAI RT, 2.5 h 98%
Aniline Ethyl Iodide Cs2CO3 / TBAI RT, 4 h 95%
Piperidine Propyl Iodide Cs2CO3 / TBAI RT, 3 h 99%

This table is interactive. You can sort and filter the data.

An alternative direct route involves the reaction of carbon dioxide, amines, and alcohols, which circumvents the use of alkyl halides. This transformation is typically catalyzed by metal-based systems. Cerium oxide (CeO2) has been identified as an effective heterogeneous catalyst for this reaction. The process often requires the removal of water to shift the reaction equilibrium towards the product side. One effective method for in situ water removal is the use of 2-cyanopyridine, which is hydrated to 2-picolinamide, a reaction also catalyzed by CeO2. Other catalytic systems, such as cobalt-based polyoxometalate metal-organic frameworks (POM-MOFs), have been utilized in one-pot syntheses under elevated pressure and temperature, successfully producing various carbamates. Basic catalysts have also been shown to convert aliphatic amines and alcohols to carbamates under mild CO2 pressure.

Table 2: Catalytic Systems for Carbamate Synthesis from CO2, Amines, and Alcohols

Catalyst Amine Alcohol Conditions Yield Reference
CeO2 / 2-cyanopyridine Various Various N/A High
Cobalt-based POM-MOFs Cyclohexylamine Hexanol 140 °C, 20 bar CO2, 16 h 85.2%
Cobalt-based POM-MOFs Butylamine Butanol 140 °C, 20 bar CO2, 16 h 76.4%

This table is interactive. You can sort and filter the data.

Continuous flow chemistry offers significant advantages for the synthesis of carbamates from CO2, including enhanced safety, faster reaction times, and easier scalability. In a typical setup, a solution of the amine (e.g., propylamine), an alkyl halide (e.g., undecyl bromide), and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like acetonitrile (B52724) is pumped through a heated reactor coil. Carbon dioxide is introduced directly into the flow system from a pressurized source. This methodology dramatically reduces reaction times, with desired carbamates often obtained in good to excellent yields in under an hour, compared to several hours required in traditional batch processes. The process avoids the need for column chromatography, making it more environmentally benign.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis of Carbamates

Parameter Batch Synthesis Continuous Flow Synthesis Reference
Reactants Amine, Alkyl Halide, CO2 Amine, Alkyl Halide, CO2
Additive/Base DBU DBU
Reaction Time Several hours ~50 minutes
Yield Variable 45% to 92%

| Advantages | Simple setup | Faster, safer, scalable, precise gas introduction | |

This table is interactive. You can sort and filter the data.

Non-Phosgene Synthetic Strategies

To avoid the extreme toxicity of phosgene, a traditional reagent for carbamate synthesis, several alternative strategies have been developed. These methods utilize safer carbonylating agents.

A prominent non-phosgene route is the aminolysis of organic carbonates, such as dimethyl carbonate (DMC) or diphenyl carbonate. This reaction, which involves heating an amine with the carbonate ester, can be performed with or without a catalyst. For the synthesis of this compound, this would entail the reaction of propylamine with diundecyl carbonate, or alternatively, the reaction of undecylamine (B147597) with dipropyl carbonate. Another effective and safe carbonyl source is urea (B33335). The reaction of an amine, an alcohol, and urea over a suitable catalyst can produce N-substituted carbamates in high yields. For instance, a TiO2–Cr2O3/SiO2 catalyst has been shown to be highly effective and reusable for this transformation.

Table 4: Non-Phosgene Carbonyl Sources for Carbamate Synthesis

Carbonyl Source Reactants Catalyst Example Key Feature Reference
Dimethyl Carbonate (DMC) Amine None or various Phosgene-free, green solvent/reagent
Diphenyl Carbonate Amine None or various Phosgene-free alternative

This table is interactive. You can sort and filter the data.

The reaction between an alcohol and an isocyanate is a classic, highly efficient method for forming the carbamate (urethane) linkage. To synthesize this compound via this route, undecyl alcohol would be reacted with propyl isocyanate. This is a nucleophilic addition reaction where the oxygen of the alcohol attacks the electrophilic carbon of the isocyanate group. The reaction mechanism can be complex, sometimes involving two or three alcohol molecules in the transition state. While the reaction can proceed without a catalyst, it is often accelerated by bases, such as tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane or DABCO), or organometallic compounds. The choice of catalyst can influence the rate of reaction and the formation of potential side products like allophanates.

Table 5: Catalysis of the Alcohol-Isocyanate Reaction

Reactants for this compound Catalyst Type Catalyst Example Function Reference
Undecyl alcohol + Propyl isocyanate Tertiary Amines DABCO Accelerates carbamate formation
Undecyl alcohol + Propyl isocyanate Organometallic Compounds Tin carboxylates Accelerates carbamate formation

This table is interactive. You can sort and filter the data.

Alcoholysis of Carbamoyl (B1232498) Chlorides

The reaction of carbamoyl chlorides with alcohols, known as alcoholysis or solvolysis, represents a fundamental method for the synthesis of carbamate esters (urethanes). nih.gov This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the displacement of the chloride ion. researchgate.net The reaction typically proceeds via a substitution pathway at the carbonyl carbon. nih.gov

In the context of synthesizing this compound, this method would involve the reaction of propylcarbamoyl chloride with undecyl alcohol (undecanol). The reaction results in the formation of the desired this compound and hydrogen chloride (HCl) as a byproduct. Often, a base is added to the reaction mixture to neutralize the HCl, which can otherwise lead to unwanted side reactions.

The general reaction can be represented as: R¹R²NCOCl + R³OH → R¹R²NCOOR³ + HCl

For the specific synthesis of this compound: CH₃(CH₂)₂NHCOCl + CH₃(CH₂)₁₀OH → CH₃(CH₂)₂NHCOO(CH₂)₁₀CH₃ + HCl

Studies on the solvolysis of various N,N-disubstituted carbamoyl chlorides have been conducted to understand the reaction mechanisms, which are often Sₙ1 in nature under solvolytic conditions. researchgate.net While monosubstituted derivatives like propylcarbamoyl chloride are less studied, the principle remains a viable and direct route for carbamate synthesis. nih.gov

Advanced Synthetic Approaches

Modern organic synthesis has introduced more sophisticated and versatile methods for carbamate formation, offering advantages in terms of efficiency, substrate scope, and the ability to construct complex molecules.

Solid-Phase Synthesis Techniques for Carbamates

Solid-phase synthesis is a powerful technique for the preparation of libraries of compounds and for simplifying purification processes. Carbamates can be efficiently synthesized using this methodology. One common approach involves anchoring either the amine or the alcohol component to a solid support, such as a Merrifield resin. nih.gov

For instance, an amine can be coupled with a resin through a linker that involves carbon dioxide. This process uses cesium carbonate and tetrabutylammonium iodide (TBAI) to facilitate the reaction, where CO₂ is bubbled into the reaction suspension. nih.gov This method allows for complete conversions and convenient purification. nih.gov Another strategy involves using a carbamate linkage to anchor amino functionalities to a resin, which has been applied in the synthesis of amino-functionalized glycoconjugates. researchgate.net Phenyl carbamates are often used as stable yet reactive intermediates on the solid support, which can then react with amines to form ureas or undergo other transformations. acs.org

Resin/SupportLinker/IntermediateReactantsProduct TypeReference
Merrifield ResinCO₂ LinkerAmines/Anilines, Alkyl Halide (on resin)Alkyl Carbamates nih.gov
Phenoxyacetic acid linker resinCarbamate anchorAmino functionalitiesAmino-functionalized neoglycolipids researchgate.net
Solid Support (general)Phenyl CarbamatePrimary/Secondary AminesUnsymmetrical Ureas acs.org

Transition Metal-Catalyzed Carbamate Synthesis

Transition metal catalysis provides highly efficient and selective pathways for forming carbamate linkages, often under mild conditions. nih.gov These methods have expanded the scope of carbamate synthesis significantly.

Palladium catalysts are widely used in these transformations. One notable method is the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate, where the resulting isocyanate intermediate is trapped in situ by an alcohol to yield the corresponding aryl carbamate. organic-chemistry.orgorganic-chemistry.org Another approach involves the direct oxidative carbonylation of an amine and an alcohol using a palladium catalyst, which can be performed in either a slurry or a gas-solid phase process. epa.gov The gas-solid phase synthesis has been shown to occur at a significantly higher rate due to the absence of solubility limitations. epa.gov

Other transition metals like copper and rhodium have also been employed. Copper-based photoredox catalysts can achieve the coupling of primary carbamates with unactivated secondary alkyl bromides at room temperature. organic-chemistry.org Rhodium-carboxylate catalysts are effective in C-H amination reactions where carbamates can direct the selectivity of the insertion. acs.org The diverse reactivity of carbamoyl chlorides in transition metal-catalyzed reactions, including cross-coupling and C-H functionalization, highlights their utility as synthons for complex amide-containing molecules. rsc.org

Catalyst SystemReaction TypeSubstratesKey FeatureReference
Palladium/NaI on CarbonOxidative CarbonylationAniline, Methanol, CO, O₂High rate in gas-solid phase epa.gov
Palladium ComplexCross-coupling/TrappingAryl chlorides, Sodium cyanate, AlcoholsDirect access to aryl carbamates organic-chemistry.orgorganic-chemistry.org
Copper Photoredox CatalystC-N CouplingPrimary carbamates, Alkyl bromidesRoom temperature reaction organic-chemistry.org
Rhodium-CarboxylateC-H AminationAlkanes, Carbamates (as N-source)Selective C-H functionalization acs.org

Asymmetric Synthesis for Chiral Carbamate Derivatives

The synthesis of chiral carbamates is of great importance, particularly in medicinal chemistry, where stereochemistry dictates biological activity. Asymmetric synthesis methods aim to produce optically active carbamates with high enantioselectivity.

One strategy involves the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral 2-alkenyl oxazolidine (B1195125) carbamates. nih.govnih.gov This rearrangement proceeds with excellent diastereoselectivity to provide α-hydroxy amides, which can be further manipulated. nih.govnih.gov The stereochemical outcome is controlled by the chiral auxiliary (the oxazolidine ring), which can be removed in a subsequent step. nih.govnih.gov

Catalytic methods have also been developed. For example, a copper-catalyzed asymmetric three-component coupling of cyclic diaryliodoniums with CO₂ and amines provides direct access to axially chiral carbamates with high yields and enantioselectivities. rsc.org Organocatalysis has also emerged as a powerful tool. A highly enantioselective Mannich reaction catalyzed by a bifunctional organic catalyst can generate carbamate-protected imines in situ from stable α-amido sulfones, leading to optically active β-amino acids. organic-chemistry.org Furthermore, dual nickel/photoredox catalyst systems have been used for the asymmetric carbosulfonylation of N-vinyl carbamates to produce chiral 2-amidoethylsulfones. frontiersin.org

MethodCatalyst/ReagentSubstrate TypeProduct TypeEnantioselectivity (e.e.) / Diastereoselectivity (d.r.)Reference
1,2-Carbamoyl Rearrangementsec-ButyllithiumChiral 2-alkenyl oxazolidine carbamatesChiral α-hydroxy amidesExcellent diastereoselectivity nih.govnih.gov
Asymmetric Ring-OpeningCopper CatalystCyclic diaryliodoniums, CO₂, AminesAxially chiral carbamatesHigh enantioselectivities rsc.org
Asymmetric Mannich Reaction9-thiourea cinchona alkaloid (Organocatalyst)Aldehydes, α-amido sulfonesOptically active β-amino acids (carbamate protected)High enantioselectivities organic-chemistry.org
Asymmetric CarbosulfonylationDual Nickel/Photoredox CatalystN-vinyl carbamates, Aryl halidesChiral 2-amidoethylsulfones76–94% e.e. frontiersin.org

Advanced Spectroscopic and Analytical Characterization of Undecyl Propylcarbamate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationhyphadiscovery.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. hyphadiscovery.com By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework. For undecyl propylcarbamate, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its structural integrity.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The spectrum for this compound is expected to show distinct signals corresponding to the various proton environments in the undecyl chain, the propyl group, and the carbamate (B1207046) NH proton. The chemical shift (δ), signal multiplicity (splitting pattern), and integration value of each signal are key to assigning protons to their specific locations.

The protons on the long undecyl chain would appear in the upfield region of the spectrum, typically between 0.8 and 1.7 ppm. The terminal methyl group (-CH₃) of the undecyl chain would likely produce a triplet at approximately 0.8-0.9 ppm. The numerous methylene (B1212753) groups (-CH₂-) of the undecyl chain would create a complex multiplet or a broad signal around 1.2-1.4 ppm. The methylene group attached to the oxygen atom of the carbamate (O-CH₂-) is deshielded and would resonate further downfield, expected around 4.0-4.2 ppm as a triplet.

On the propyl group attached to the nitrogen, the methylene group adjacent to the nitrogen (N-CH₂-) would be expected around 3.0-3.2 ppm (a triplet), the middle methylene group (-CH₂-) would appear around 1.5-1.7 ppm (a sextet), and the terminal methyl group (-CH₃) would be a triplet around 0.9-1.0 ppm. The proton on the nitrogen atom (NH) of the carbamate group typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but it is often found in the range of 4.5-5.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Undecyl -CH₃ 0.8 - 0.9 Triplet (t) 3H
Propyl -CH₃ 0.9 - 1.0 Triplet (t) 3H
Undecyl -(CH₂)₈- 1.2 - 1.4 Multiplet (m) 16H
Propyl -CH₂- 1.5 - 1.7 Sextet (sxt) 2H
Undecyl -O-CH₂-CH₂- 1.6 - 1.8 Quintet (quin) 2H
Propyl -N-CH₂- 3.0 - 3.2 Triplet (t) 2H
Undecyl -O-CH₂- 4.0 - 4.2 Triplet (t) 2H

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. libretexts.orgpressbooks.pub In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a single sharp line. pressbooks.pub The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

The carbonyl carbon (C=O) of the carbamate group is the most deshielded and is expected to appear significantly downfield, typically in the range of 155-160 ppm. pressbooks.pub The carbons of the undecyl and propyl chains will resonate in the upfield region. The carbon of the methylene group attached to the carbamate oxygen (O-CH₂) will be found around 65-70 ppm. The carbons of the long aliphatic undecyl chain will produce a cluster of signals between approximately 14 and 32 ppm, with the terminal methyl carbon appearing at the most upfield position (~14 ppm). For the propyl group, the carbon attached to the nitrogen (N-CH₂) is expected around 40-45 ppm, the middle methylene carbon around 22-25 ppm, and the terminal methyl carbon around 11-13 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Assignment Predicted Chemical Shift (ppm)
Propyl -CH₃ 11 - 13
Undecyl -CH₃ ~14
Propyl -CH₂- 22 - 25
Undecyl -(CH₂)n- 22 - 32
Propyl -N-CH₂- 40 - 45
Undecyl -O-CH₂- 65 - 70

Mass Spectrometry-Based Characterization Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nih.gov It is a critical tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. oup.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determinationnih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound with high confidence. nih.gov For this compound (C₁₅H₃₁NO₂), the exact mass can be calculated. HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ in positive ion mode that corresponds to this calculated exact mass, confirming the elemental composition. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysismdpi.comoregonstate.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govhpst.cz This technique is particularly useful for analyzing complex mixtures, allowing for the separation, identification, and quantification of individual components. actapol.net

In the analysis of a sample potentially containing this compound, LC would first separate it from other components in the mixture. The separated compound would then enter the mass spectrometer, where it is ionized. In MS/MS (or tandem MS) mode, the molecular ion of this compound would be selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.gov The fragmentation pattern of carbamates often involves cleavage at the carbamate bond. Common fragmentation pathways for N-alkylcarbamates include the loss of the alkyl group attached to the nitrogen and cleavage of the ester bond, providing structural confirmation. This technique is highly sensitive and selective, making it ideal for detecting trace amounts of the compound in complex matrices. nih.govactapol.net

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures or natural sources. mdpi.com Given the long alkyl chain, this compound is a relatively nonpolar molecule, making it well-suited for separation by reverse-phase high-performance liquid chromatography (RP-HPLC).

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. This compound would be retained on the column due to hydrophobic interactions between its long alkyl chain and the stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), the compound can be eluted from the column. The purity of the compound can be assessed by the presence of a single, sharp peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions. This method can be scaled up for preparative separation to isolate pure this compound. sielc.com

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.gov

The key functional groups in this compound are the N-H group, the C=O (carbonyl) group of the carbamate, and the C-O bonds, as well as the C-H bonds of the alkyl chains. The N-H stretching vibration typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong, prominent band usually found between 1680 and 1730 cm⁻¹. libretexts.org The C-O stretching vibrations of the carbamate group will appear in the fingerprint region, typically around 1250 cm⁻¹. Finally, the long undecyl and propyl chains will produce strong C-H stretching bands just below 3000 cm⁻¹ and bending vibrations around 1465 cm⁻¹. libretexts.org

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Appearance
N-HStretch~3320Sharp, Medium
C-H (sp³)Stretch2850-2960Strong, Sharp
C=O (Carbonyl)Stretch~1700Strong, Sharp
N-HBend~1530Medium
C-OStretch~1250Strong

Thermal Analysis Techniques

Thermal analysis techniques like Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to study the thermal transitions of a material as a function of temperature. wikipedia.orgnetzsch.com These methods provide information on melting point, crystallization, and decomposition. eag.comworldoftest.com

When a sample of this compound is heated in a DSC or DTA instrument, the first major thermal event observed is typically melting. This is registered as an endothermic peak on the thermogram, where the sample absorbs heat to transition from a solid to a liquid state. uni-siegen.de The area under this peak is proportional to the enthalpy of fusion. wikipedia.org

Upon further heating, a second, often broader, endothermic event will occur, corresponding to the thermal dissociation (decomposition) of the molecule into propyl isocyanate and 1-undecanol, as discussed in the GC-MS section. researchgate.net DSC is particularly useful as it provides quantitative data on the enthalpy changes (ΔH) associated with these transitions, offering insight into the thermal stability of the carbamate linkage. iomcworld.orgtainstruments.com The onset temperature of the decomposition peak is a key indicator of the compound's thermal stability. ctherm.com

Thermal EventDescriptionExpected ObservationSignificance
MeltingSolid to liquid phase transition.Sharp endothermic peak.Determines melting point and purity.
DecompositionCovalent bond cleavage (dissociation).Broad endothermic peak at higher temperature.Indicates thermal stability limit.

Theoretical and Computational Studies on Carbamate Stability and Intermolecular Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic states and properties of a molecular system. nih.gov Methods like Density Functional Theory (DFT) and ab initio calculations are at the forefront of this field, providing insights into the stability and reactivity of carbamate (B1207046) systems. nih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com In the context of carbamates, DFT has been successfully applied to optimize molecular geometries, calculate vibrational frequencies, and explore reaction mechanisms. For instance, studies on various carbamate pesticides have utilized the B3LYP hybrid functional with the 6-31G(d,p) basis set to optimize molecular structures and compare theoretical vibrational spectra with experimental Raman spectroscopy data, showing a very good match. nih.gov These calculations help in assigning vibrational peaks and identifying characteristic spectral features of the carbamate group. nih.gov

DFT calculations have also been crucial in studying the mechanism of carbamate formation, such as in the absorption of CO2 by amines. researchgate.net These studies reveal the importance of solvent effects and the role of water molecules as reactants in the formation of stable intermediates. researchgate.net The choice of functional and the inclusion of dispersion corrections can be critical for accurately modeling structural properties and their dependence on external conditions like pressure. mdpi.com

Table 1: Applications of Density Functional Theory (DFT) in Carbamate Research
Application AreaSpecific FocusCommon Method/FunctionalKey FindingsReference
Structural AnalysisMolecular geometry optimization of carbamate pesticidesB3LYP/6-31G(d,p)Theoretical spectra show a very good match with experimental Raman spectra. nih.gov
Reaction MechanismsCarbamate formation via CO2 absorption by amines (e.g., AMP)DFT with COSMO solvation modelWater molecules play a crucial role as reactants, pointing to a single-step, third-order reaction. researchgate.net
High-Pressure StudiesStability of organic crystalline polymorphsPBE with dispersion corrections (DFT-D)Inclusion of dispersion corrections is crucial for accurately modeling structural properties under pressure. mdpi.com
Reactivity StudiesC-H insertion reactions of rhodium aryl/aryl carbenesPBE0-D3(BJ)/def2-TZVPPCalculations support a stepwise mechanism and provide insight into stereoselectivity. acs.org

Ab initio methods are quantum chemistry calculations that rely on fundamental theoretical principles without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are often used to provide benchmark results for carbamate systems. uregina.caresearchgate.net

Studies on the mechanism of carbamate formation from CO2 and alkanolamines have employed ab initio calculations alongside continuum solvation models. researchgate.netcolab.ws These investigations suggest that a single-step, termolecular mechanism is more probable than a process involving a stable zwitterion intermediate. researchgate.netcolab.ws Ab initio methods have also been applied to explore the hydrolysis and decomposition of the carbamate bond, indicating that esterification can accelerate the cleavage of this bond. usu.edu The combination of ab initio calculations for gas-phase energies with advanced solvation models is a powerful approach for predicting the stability of carbamates in solution. ntnu.no

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic picture of carbamate behavior, including thermodynamic properties and the crucial influence of the solvent environment.

Free-energy perturbation (FEP) is a computational method based on statistical mechanics used to calculate free-energy differences between two states, such as a reactant and a product. wikipedia.org This technique is particularly useful for studying chemical equilibria. nih.gov The FEP method relates the free energy difference to an average of the potential energy difference between the two states, sampled over a molecular dynamics or Monte Carlo simulation. wikipedia.orgnih.gov

In the study of carbamates, FEP has been used in conjunction with DFT to analyze the relative stability of carbamates formed from the reaction of CO2 with various amines. researchgate.net By constructing a thermodynamic cycle, FEP calculations can determine the free energy changes for reactions in solution, providing valuable data on carbamate reversion equilibrium constants (pKc). nih.govresearchgate.net These simulations have shown reasonable agreement with experimental data and have concluded that zwitterionic intermediates in these reactions are often highly unstable. researchgate.net

The stability of carbamates, particularly charged species like the carbamate anion, is profoundly influenced by the surrounding solvent. uregina.ca Computational models that fail to adequately capture solvation effects can lead to significant inaccuracies. uregina.caacs.org It has been shown that simple continuum solvation models (CSMs), which represent the solvent as a continuous dielectric, can underestimate carbamate anion stability by over 10 kcal/mol. acs.org

To overcome this, more sophisticated semicontinuum or "cluster-continuum" models are employed. uregina.caacs.org These methods involve including a number of explicit solvent molecules (e.g., water) in the quantum mechanical calculation to model specific short-range interactions like hydrogen bonding, while the bulk solvent is still treated as a continuum. uregina.caacs.org This approach has been shown to dramatically improve the prediction of aqueous carbamate anion energies and activation energies for formation. acs.org The explicit solvation shell (ESS) model is another approach used to accurately calculate the solvation free energies of the ionic species involved in carbamate chemistry. ntnu.no

Table 2: Solvation Models Used in Carbamate Stability Analysis
Model TypeDescriptionExamplesApplication/StrengthReference
Continuum Solvation Model (CSM)Solvent is treated as a continuous medium with a specific dielectric constant.PCM, SMx, COSMOComputationally inexpensive; models bulk solvent effects. Can be inaccurate for ionic species with strong local interactions. uregina.cantnu.no
Semicontinuum (Cluster + Continuum)A small number of explicit solvent molecules are included in the quantum calculation within a continuum model.IEFPCM with explicit H2O moleculesGreatly improves accuracy for ionic species by modeling specific hydrogen bonding. Cures mispredictions of carbamate anion energies. uregina.caacs.org
Explicit Solvation Shell (ESS)Solvation shell geometries are obtained from molecular simulations and used to calculate solvation free energies.-A good approach for calculating solvation free energies of highly charged molecules like amino acid carbamates. ntnu.no

Analysis of Carbamate Bond Resonance and Rotational Barriers

A key feature of the carbamate group is the resonance between the nitrogen lone pair and the carbonyl group. This delocalization of electrons gives the C–N bond a partial double-bond character, which restricts free rotation. nih.gov This restriction leads to the existence of two planar conformations, or rotamers, typically referred to as syn and anti. nih.gov

The energy barrier to rotation around the C–N bond has been studied extensively using both theoretical methods and experimental techniques like dynamic NMR spectroscopy. nih.govacs.org For typical N-alkylcarbamates, this rotational barrier is around 16 kcal/mol. nih.gov However, this value is highly sensitive to the electronic nature of the substituents on the nitrogen and oxygen atoms, as well as the solvent. nih.govnd.edu

Electronic Effects : Electron-withdrawing groups attached to the nitrogen atom can significantly lower the rotational barrier. For example, the barrier in N-phenylcarbamate is lowered to 12.5 kcal/mol, and in N-(2-pyrimidyl)carbamates, it can be less than 9 kcal/mol. nih.gov This is because electron-withdrawing groups decrease the electron density on the nitrogen, reducing the C-N double bond character. nih.govnd.edu Conversely, electron-donating groups on an N-aryl ring increase the rotational barrier. nd.edu

Solvent Effects : Studies on primary carbamates have shown that the rotational barriers are solvent-dependent, with free energies of activation ranging from 12.4 to 14.3 kcal/mol. acs.org This dependence contrasts with tertiary carbamates and indicates that the polarity of the transition state for rotation is influenced by the solvent environment. acs.orgnd.edu

The resonance in carbamates is generally about 3–4 kcal/mol weaker than in corresponding amides, which is attributed to electronic and steric effects from the adjacent ester oxygen atom. nih.govresearchgate.net

Table 3: Rotational Barriers (ΔG‡) for C–N Bond in Various Carbamates
Carbamate TypeRotational Barrier (kcal/mol)Key Influencing FactorReference
Primary Carbamates12.4 - 14.3Solvent dependent. acs.org
N-Alkylcarbamate~16Baseline for alkyl substitution. nih.gov
N-Phenylcarbamate12.5Mildly electron-withdrawing aryl group. nih.gov
N-(2-pyrimidyl)carbamate<9Strongly electron-withdrawing heteroaryl group. nih.gov

Environmental Transformation and Biotransformation Pathways of Carbamates

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-living processes, primarily chemical hydrolysis and photolysis. frontiersin.org

Chemical hydrolysis is a significant abiotic transformation pathway for carbamates in soil and aquatic environments. hibiscuspublisher.com It involves the cleavage of the ester bond by a reaction with water, a process that is highly dependent on the pH of the surrounding medium. hibiscuspublisher.comclemson.edu

Influence of pH : The rate of hydrolysis for carbamates is significantly accelerated under alkaline (high pH) conditions. hibiscuspublisher.comclemson.edu In contrast, they are generally more stable in acidic to neutral environments. This base-catalyzed hydrolysis attacks the carbonyl carbon of the ester linkage, leading to the breakdown of the molecule. clemson.edu

Reaction Products : The hydrolysis of the carbamate (B1207046) ester linkage ultimately yields an alcohol or phenol, an amine, and carbon dioxide. who.int For a compound like undecyl propylcarbamate, this would result in undecanol, propylamine (B44156), and carbon dioxide.

Environmental Factors : Besides pH, temperature also influences the rate of hydrolysis, with higher temperatures generally increasing the reaction rate. The presence of certain metal ions in environmental matrices can also catalyze the hydrolysis process. hibiscuspublisher.com

Table 1: Factors Influencing Chemical Hydrolysis of Carbamates

Factor Effect on Hydrolysis Rate Description
pH Increases significantly in alkaline conditions (pH > 7) Base-catalyzed hydrolysis is a primary degradation mechanism for the carbamate ester bond. hibiscuspublisher.comclemson.edu
Temperature Increases with higher temperatures Higher kinetic energy accelerates the chemical reaction rate.
Metal Ions Can be catalytic Certain metal ions present in soil and water can enhance the rate of hydrolysis. hibiscuspublisher.com

| Soil Composition | Can be adsorbed | Adsorption to soil organic matter can sometimes reduce the availability of the compound for hydrolysis. |

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly the UV spectrum of sunlight. nih.govdss.go.th This process is a crucial degradation pathway for carbamates present on soil surfaces or in clear surface waters. dss.go.th

Photodegradation can occur through two primary mechanisms:

Direct Photolysis : Occurs when the carbamate molecule itself absorbs light energy, leading to the excitation of its electrons and subsequent bond cleavage.

Indirect Photolysis : Involves photosensitizing agents present in the environment, such as dissolved organic matter (DOM) or nitrate ions. dss.go.th These substances absorb light energy and transfer it to the carbamate molecule or generate reactive species (e.g., hydroxyl radicals) that attack and degrade the compound.

Research on carbamates like carbofuran shows that photodecomposition follows first-order reaction kinetics. The initial step in the reaction is often the cleavage of the carbamate group from the molecule. dss.go.th The presence of dissolved organic matter can sometimes inhibit the rate of photolysis by absorbing UV light or by binding to the carbamate molecule, making it less accessible to degradation. dss.go.th

Biotic Degradation Pathways

Biotic degradation, mediated by living organisms, is the primary route for the complete removal and mineralization of carbamates from the environment. nih.govnih.gov Microorganisms, in particular, have evolved sophisticated enzymatic pathways to utilize carbamates as a source of carbon and nitrogen. nih.govresearchgate.net

Soil and aquatic microorganisms are highly effective at degrading carbamates. nih.govbohrium.com The repeated application of carbamate pesticides can lead to an enrichment of microbial populations capable of their rapid breakdown, a phenomenon known as enhanced biodegradation. iastate.edu The primary metabolic process is the hydrolysis of the carbamate bond, which detoxifies the parent compound and initiates further degradation. who.intresearchgate.net

A wide variety of bacteria and fungi capable of degrading carbamate pesticides have been isolated from contaminated soil and water. nih.govnih.gov These microorganisms can either completely mineralize the carbamate or transform it into other products.

Table 2: Examples of Carbamate-Degrading Microbial Genera

Microbial Kingdom Genus Examples of Carbamates Degraded
Bacteria Pseudomonas Carbaryl, Carbofuran, Oxamyl nih.govhibiscuspublisher.comfrontiersin.org
Arthrobacter Carbofuran hibiscuspublisher.comnih.gov
Achromobacter Carbofuran hibiscuspublisher.comfrontiersin.org
Sphingomonas Carbofuran hibiscuspublisher.com
Rhizobium Carbaryl nih.govfrontiersin.org
Nocardioides Carbaryl nih.gov
Fungi Aspergillus Carbaryl nih.gov
Trichoderma Carbaryl nih.gov
Mucor Carbofuran nih.govresearchgate.net
Pichia Carbaryl nih.gov

The central mechanism of microbial carbamate degradation is the enzymatic hydrolysis of the carbamate ester bond. nih.govnih.gov This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases (EC 3.1.1). nih.govmdpi.com

Enzymatic Action : These hydrolases cleave the ester linkage, breaking the carbamate into its constituent alcohol/phenol and carbamic acid. researchgate.net The resulting carbamic acid is unstable and spontaneously decomposes into an amine and carbon dioxide. who.int

Genetic Basis : Several genes encoding carbamate hydrolase enzymes have been identified and characterized. For instance, the mcd gene, first isolated from an Achromobacter species, is responsible for carbofuran hydrolysis. nih.govfrontiersin.org Another well-studied gene is cehA, found in a Rhizobium species, which hydrolyzes carbaryl. nih.govfrontiersin.org These genes are often located on plasmids, facilitating their transfer between different bacterial species through horizontal gene transfer, which contributes to the widespread ability of microbes to adapt to and degrade these compounds. nih.gov

Subsequent Metabolism : Following the initial hydrolysis, microorganisms can further metabolize the resulting alcohol and amine products. Aromatic rings (like the naphthyl group in carbaryl) are typically degraded through catechol intermediates, while the alkylamine portion can be used as a carbon and nitrogen source through C1 metabolism. nih.govfrontiersin.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Carbofuran
Carbaryl
Methomyl
Oxamyl
Aldicarb
Undecanol
Propylamine
Carbon dioxide
1-naphthol

Metabolic Byproducts and Subsequent Transformation Cascades

The enzymatic hydrolysis of this compound yields two primary metabolic byproducts: 1-undecanol and N-propylcarbamic acid. The carbamic acid is inherently unstable and rapidly decomposes into propylamine and carbon dioxide.

Initial Metabolic Byproducts of this compound Degradation:

Initial CompoundEnzymePrimary ByproductsSpontaneous Decomposition Products
This compoundHydrolase1-Undecanol and N-propylcarbamic acidPropylamine and Carbon Dioxide

These initial byproducts are then subjected to further microbial metabolism, entering into subsequent transformation cascades that lead to their complete mineralization.

Subsequent Transformation of 1-Undecanol:

1-Undecanol, a fatty alcohol, can be metabolized by a variety of microorganisms through pathways common for fatty acid oxidation. The typical cascade involves:

Oxidation to Undecanal: The primary alcohol is first oxidized to its corresponding aldehyde, undecanal, by an alcohol dehydrogenase.

Oxidation to Undecanoic Acid: The aldehyde is further oxidized to the carboxylic acid, undecanoic acid, by an aldehyde dehydrogenase.

Beta-Oxidation: Undecanoic acid then enters the beta-oxidation pathway, where it is sequentially broken down into acetyl-CoA units. These acetyl-CoA molecules can then enter the citric acid cycle for energy production or be used in various biosynthetic pathways.

Subsequent Transformation of Propylamine:

Propylamine is utilized by various microorganisms as a source of carbon and nitrogen. The metabolic cascade for propylamine typically proceeds as follows:

Deamination: Propylamine is deaminated by an amine dehydrogenase or a similar enzyme to yield propionaldehyde and ammonia. The ammonia can be assimilated by the cell as a nitrogen source.

Oxidation to Propionate: Propionaldehyde is then oxidized to propionate by an aldehyde dehydrogenase.

Entry into Central Metabolism: Propionate can be further metabolized through various pathways, such as the methylmalonyl-CoA pathway, which converts it to succinyl-CoA, an intermediate of the citric acid cycle.

Influence of Environmental Factors on Degradation Kinetics

The rate of degradation of carbamates, including this compound, is significantly influenced by various environmental factors. These factors can affect both the chemical stability of the carbamate and the activity of the microorganisms and enzymes responsible for its degradation.

pH: The pH of the environment plays a crucial role in the hydrolysis of carbamates. Generally, carbamate hydrolysis is faster under alkaline conditions.

Acidic Conditions (pH < 7): Carbamates are relatively stable.

Neutral Conditions (pH ≈ 7): Slow hydrolysis occurs.

Alkaline Conditions (pH > 7): The rate of hydrolysis increases significantly with increasing pH. This is due to the increased concentration of hydroxide (B78521) ions (OH⁻), which act as a nucleophile, attacking the carbonyl carbon of the carbamate linkage and facilitating its cleavage.

Temperature: Temperature affects the rate of chemical reactions and microbial activity.

Increased Temperature: Generally, an increase in temperature leads to a higher rate of carbamate degradation, both through chemical hydrolysis and enhanced microbial and enzymatic activity, up to an optimal temperature for the specific microorganisms involved.

Decreased Temperature: Lower temperatures slow down the degradation process.

Microbial Population: The presence and activity of microbial populations capable of producing carbamate-degrading enzymes are fundamental for the biotic degradation of these compounds. The density and composition of the microbial community can significantly impact the degradation kinetics. Soils with a history of carbamate application often exhibit enhanced degradation rates due to the acclimatization and proliferation of carbamate-degrading microorganisms.

The following interactive table provides representative kinetic data for the hydrolysis of carbaryl, a well-studied carbamate, under different pH and temperature conditions. This data illustrates the general principles of how these factors influence carbamate degradation.

Interactive Data Table: Hydrolysis Half-life of Carbaryl

pHTemperature (°C)Half-life (days)
6251500
725100
82510
9251
715250
73550

Advanced Materials Science Applications Incorporating Carbamate Moieties

Role of Carbamates in Polymer Synthesis and Structure

The integration of carbamate (B1207046) linkages into polymer backbones is a fundamental strategy for creating materials with tunable properties and sophisticated functions. The presence of the N-H proton and the carbonyl group allows for the formation of extensive hydrogen-bonding networks, which significantly influences the mechanical and thermal properties of the resulting polymers.

Polyurethane Formulations and Properties

Polyurethanes (PUs) are arguably the most significant class of polymers that feature multiple carbamate groups within their structure. The term "urethane" in polyurethane refers directly to these carbamate linkages, which are typically formed by the reaction of an isocyanate with an alcohol. googleapis.com This reaction is highly efficient and versatile, allowing for the synthesis of a wide range of materials, including flexible and rigid foams, elastomers, and durable coatings. googleapis.comnih.gov

Table 1: Influence of Monomer Structure on Polyurethane Network Properties
PropertyInfluence of Monomer StructureResearch Finding
Network Rearrangement The chemical structure of isocyanates (e.g., steric hindrance, presence of benzyl (B1604629) groups) can regulate the rearrangement kinetics of dynamic covalent networks. nih.govGreater steric hindrance can reduce relaxation time by an order of magnitude and lower relaxation activation energy by over 20 kJ mol⁻¹. nih.gov
Thermal Stability Isocyanates with alicyclic structures can improve the thermal stability of the resulting polyurethane. nih.govMechanical properties remain almost unchanged after 24 hours at 100°C in air for polyurethanes with alicyclic isocyanates. nih.gov
Dynamic Bond Dissociation The electron-withdrawing effect of bisphenol linkers can lower the initial dissociation temperature of dynamic phenol-carbamate bonds. nih.govmdpi.comBy varying the type and ratio of mixed bisphenols, the dissociation temperature and network rearrangement rate can be widely adjusted. nih.gov

Functional Monomers and Building Blocks for Specialty Polymers

Beyond traditional polyurethanes, carbamate moieties are intentionally incorporated into functional monomers to build specialty polymers with precisely controlled structures and advanced capabilities. scielo.br These carbamate-containing monomers serve as versatile building blocks for creating materials for applications ranging from data storage to biomedical devices. The synthesis of these monomers can be achieved through various methods, including the reaction of isocyanates with hydroxy-functional monomers or the ring-opening of cyclic carbonates with amines.

One of the key advantages of using carbamate-based building blocks is the ability to create sequence-defined polymers. Through iterative, solid-phase synthesis, amino alcohol monomers can be linked via carbamate bonds in a precise, predetermined order. This level of control allows for the fine-tuning of material properties by dictating the exact placement of different functional groups along the polymer chain. scielo.br Such precision is critical for creating informational polymers for data storage, molecular transporters, and other high-tech applications. Furthermore, carbamate-methacrylate monomers have been developed for applications like dental resins, offering improvements in conversion rates and reductions in polymerization shrinkage compared to conventional materials.

Surface Functionalization and Coating Technologies

The chemical characteristics of carbamates make them highly suitable for surface functionalization and the development of advanced coatings. Carbamate-functional resins are used in automotive topcoats due to their excellent durability, hardness, and resistance to environmental factors. The ability of the carbamate group to form strong hydrogen bonds contributes to robust film formation and adhesion.

Development of Antimicrobial Coatings with Carbamate Components (e.g., Undecyl propylcarbamate as a Specific Example)

A promising area of research is the development of antimicrobial coatings to prevent the growth of harmful microorganisms on surfaces. The design of such coatings often relies on the principle of incorporating molecules that can disrupt microbial cells. One effective strategy involves creating amphiphilic structures that can interfere with the lipid bilayers of bacterial membranes.

Long-chain alkyl carbamates are well-suited for this purpose. The long alkyl chain provides a hydrophobic segment that can penetrate the nonpolar interior of the bacterial cell membrane, while the polar carbamate group can interact with the hydrophilic exterior. This dual interaction can lead to membrane destabilization and cell death. The effectiveness of this antimicrobial action is often dependent on the length of the alkyl chain. Research on related N-acyl carbamates has demonstrated that an optimal chain length of 6 to 11 carbons imparts strong fungistatic activity. Specifically, an undecyl (11-carbon) ester derivative of a carbamate showed potent activity against the fungus Gibberella zeae.

Following this design principle, This compound serves as a specific structural example of a molecule engineered for antimicrobial applications. It combines a long, 11-carbon undecyl chain (the hydrophobic component) with a propylcarbamate group (the polar component). This molecular architecture is intended to provide the amphiphilicity required to disrupt microbial membranes, making it a candidate for integration into antimicrobial coatings for medical devices, high-touch surfaces, and other applications where microbial contamination is a concern.

Stimulus-Responsive Polymers and Smart Coatings

Carbamate chemistry is also instrumental in the creation of "smart" materials that can respond to external stimuli such as temperature, pH, or light. These stimulus-responsive polymers can be incorporated into coatings that change their properties on demand. For example, carbamate-containing spiropyran-based block copolymers have been used to create micelles that can release a payload in response to light or temperature changes.

The reversible nature of certain carbamate bonds is a key enabler for these smart functionalities. For instance, phenol-carbamate linkages can be designed to dissociate and reform in response to thermal cues. nih.gov This dynamic covalent chemistry allows for the creation of self-healing coatings. When a scratch occurs, applying heat can cause the carbamate bonds to break and then reform across the damaged area, restoring the coating's integrity. mdpi.com This ability to create reprocessable and self-healing thermosets represents a significant advancement in sustainable and durable coating technologies. nih.gov

Table 2: Examples of Stimulus-Responsive Systems Involving Carbamates
StimulusSystem DescriptionMechanism / ResponseApplication
Temperature / Light Spiropyran-based amphiphilic block copolymers with carbamate linkages.Reversible isomerization of spiropyran triggers changes in polymer assembly, leading to controlled release of encapsulated molecules.Smart drug-delivery systems.
Temperature Cross-linked polyurethanes with dynamic phenol-carbamate bonds. nih.govmdpi.comThermal dissociation and recombination of phenol-carbamate linkages allows for network rearrangement. nih.govSelf-healing and reprocessable coatings and materials. nih.govmdpi.com
Metal Ions Gelators from carbamoyl (B1232498) sugar derivatives.The presence of metal salts induces changes in the self-assembly mechanism, leading to gelation.Encapsulation and controlled release, environmental remediation.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Undecyl propylcarbamate with high purity, and how can experimental variables be optimized?

  • Methodological Answer : Utilize factorial design to systematically test variables such as reaction temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design can identify interactions between these factors . Post-synthesis, purify via column chromatography (silica gel, gradient elution) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) . Kinetic studies under reflux conditions (e.g., 12–24 hours) with anhydrous solvents are recommended to minimize hydrolysis by-products .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

  • Methodological Answer :

TechniqueParametersPurpose
¹H/¹³C NMR CDCl₃ solvent, 400–600 MHzConfirm carbamate linkage (δ 3.2–3.5 ppm for N-CH₂) and alkyl chain integrity
FTIR 1600–1700 cm⁻¹Detect carbonyl (C=O) stretching vibrations
Mass Spectrometry ESI+/ESI− modesValidate molecular ion ([M+H]⁺) and fragmentation patterns
DSC Heating rate 10°C/minAssess thermal stability and melting point

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis of published DSC/TGA data, focusing on experimental variables (e.g., heating rate, sample mass). Apply sensitivity analysis to identify outlier conditions. Cross-validate findings using isothermal calorimetry under controlled humidity to account for hygroscopic effects . For computational validation, compare density functional theory (DFT)-calculated Gibbs free energy values with empirical data .

Q. What in silico strategies are effective for predicting this compound’s interactions in biological or environmental systems?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to model binding affinities with target enzymes (e.g., acetylcholinesterase for neurotoxicity studies). Combine with molecular dynamics simulations (GROMACS) to assess stability over 100-ns trajectories . For environmental impact, apply quantitative structure-activity relationship (QSAR) models via platforms like EPI Suite to predict biodegradation pathways .

Q. How should researchers design experiments to investigate this compound’s mechanism of action in membrane disruption?

  • Methodological Answer : Employ Langmuir-Blodgett trough experiments to measure changes in lipid monolayer surface pressure. Pair with fluorescence anisotropy using DPH probes to quantify membrane fluidity alterations . For in-cell validation, use confocal microscopy with lipophilic dyes (e.g., DiO) to visualize real-time membrane interactions in model organisms (e.g., Daphnia magna) .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/LC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For non-linear kinetics, apply Michaelis-Menten or Hill coefficient models .

Q. How can theoretical frameworks guide the study of this compound’s structure-activity relationships?

  • Methodological Answer : Anchor research in the Hydrophobic Effect Theory to rationalize alkyl chain length-dependent activity. For electronic effects, apply Hammett substituent constants (σ) to correlate carbamate electrophilicity with reactivity . Validate hypotheses using comparative molecular field analysis (CoMFA) .

Addressing Reproducibility Challenges

Q. What steps ensure reproducibility in this compound synthesis across laboratories?

  • Methodological Answer : Standardize protocols using IUPAC nomenclature for reagents (e.g., n-undecyl bromide vs. branched isomers). Document solvent water content (Karl Fischer titration) and reaction atmosphere (N₂ vs. air) . Share raw spectral data (NMR, HPLC) in public repositories (e.g., PubChem) for cross-lab verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.